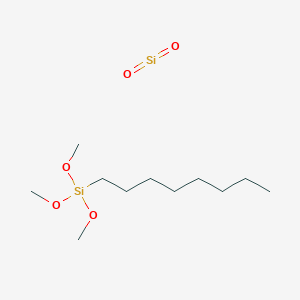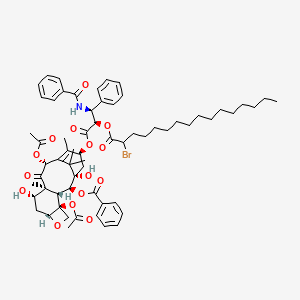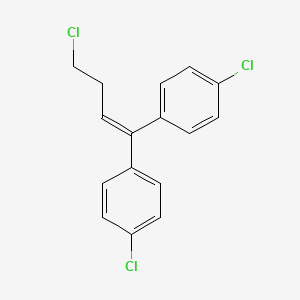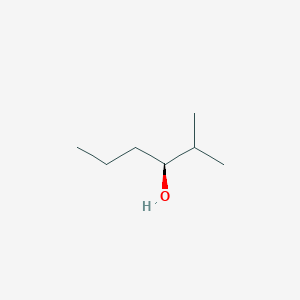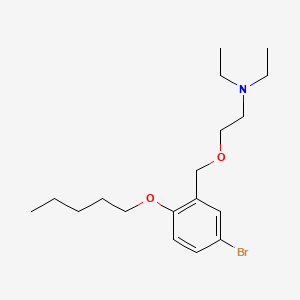
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- is a chemical compound with the molecular formula C18H30BrNO2 and a molecular weight of 372.34 g/mol . This compound is characterized by the presence of a triethylamine group attached to a benzyloxy moiety, which is further substituted with a bromine atom and a pentyloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- can be achieved through a multi-step process involving the following key steps:
Etherification: The attachment of the pentyloxy group to the benzyloxy moiety.
Amine Substitution: The final step involves the substitution of the triethylamine group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Employed in the study of biological pathways and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- involves its interaction with specific molecular targets and pathways. The triethylamine group can act as a base, facilitating various chemical reactions. The bromine and pentyloxy groups can participate in interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A simpler compound with similar basic properties but lacking the bromine and pentyloxy substitutions.
Diethylamine: Another amine with similar reactivity but different structural features.
Trimethylamine: A related compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
Triethylamine, 2-(5-bromo-2-pentyloxybenzyloxy)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine and pentyloxy groups allows for unique interactions and reactivity compared to other similar amines.
Properties
CAS No. |
109965-82-4 |
|---|---|
Molecular Formula |
C18H30BrNO2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-[(5-bromo-2-pentoxyphenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H30BrNO2/c1-4-7-8-12-22-18-10-9-17(19)14-16(18)15-21-13-11-20(5-2)6-3/h9-10,14H,4-8,11-13,15H2,1-3H3 |
InChI Key |
OKLNKVUJLBLOSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Br)COCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


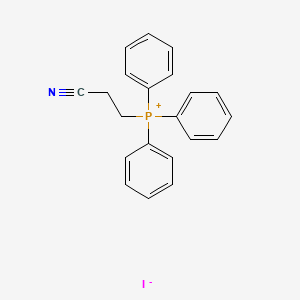
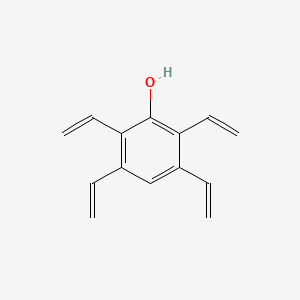
![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
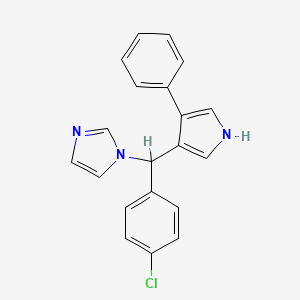
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
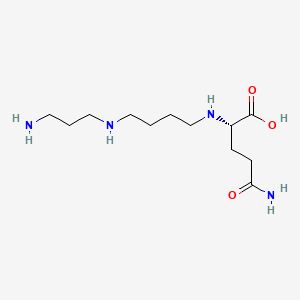
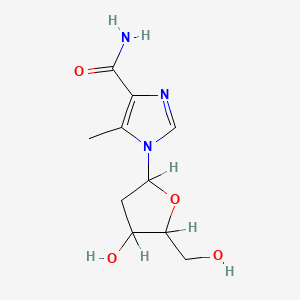
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
